N-(5-Hydroxypentyl)trifluoroacetamide

Description

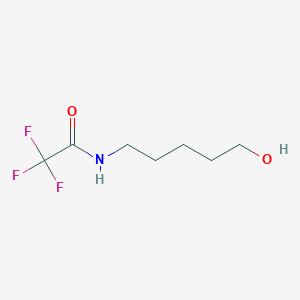

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHGQSPQAJAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403497 | |

| Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128238-44-8 | |

| Record name | 2,2,2-Trifluoro-N-(5-hydroxypentyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128238-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Hydroxypentyl)trifluoroacetamide

This guide provides a comprehensive overview of the chemical synthesis of N-(5-Hydroxypentyl)trifluoroacetamide, a valuable intermediate in drug discovery and development. The trifluoroacetyl group is a key pharmacophore that can enhance a molecule's metabolic stability and bioavailability.[1] This document offers a detailed, field-proven protocol for its preparation, grounded in established chemical principles, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

This compound serves as a crucial building block in the synthesis of more complex bioactive molecules. The presence of both a hydroxyl group and a trifluoroacetamide moiety allows for versatile subsequent chemical modifications. The trifluoroacetyl group, in particular, is of significant interest in medicinal chemistry due to its ability to modulate the pharmacokinetic properties of drug candidates.[2]

The synthesis of this compound hinges on the selective N-acylation of the bifunctional starting material, 5-amino-1-pentanol. This presents a common challenge in organic synthesis: achieving high chemoselectivity for the amine over the alcohol. This guide will focus on a robust and widely applicable method that prioritizes this selectivity.

The Chemistry of Selective N-Trifluoroacetylation

The primary challenge in the synthesis of this compound is the selective acylation of the primary amine in the presence of a primary alcohol.[3][4] Both the amino group (-NH2) and the hydroxyl group (-OH) are nucleophilic and can react with an acylating agent. However, the amine is generally more nucleophilic than the alcohol, especially under neutral or basic conditions. This difference in reactivity is the cornerstone of the synthetic strategy outlined below.

Several reagents can be employed for trifluoroacetylation, including trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate (ETFA). While TFAA is a highly reactive acylating agent, its potency can lead to a lack of selectivity and the formation of the undesired O-acylated or di-acylated byproducts.[5] In contrast, ethyl trifluoroacetate offers a more controlled reaction, favoring the more nucleophilic amine and thereby leading to a higher yield of the desired N-acylated product.[6][7] The use of a non-nucleophilic base, such as triethylamine (TEA), is also critical to scavenge the acidic byproduct of the reaction and to maintain the amine in its more reactive, unprotonated state.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 5-amino-1-pentanol attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This is followed by the elimination of the ethoxide leaving group to form the stable amide bond.

Synthetic Pathway and Mechanism

The recommended synthetic route for this compound involves the reaction of 5-amino-1-pentanol with ethyl trifluoroacetate in the presence of triethylamine.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale for each.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 5-Amino-1-pentanol | 103.16 | 2508-29-4 | Sigma-Aldrich |

| Ethyl trifluoroacetate | 142.08 | 383-63-1 | Sigma-Aldrich |

| Triethylamine | 101.19 | 121-44-8 | Sigma-Aldrich |

| Methanol (anhydrous) | 32.04 | 67-56-1 | Sigma-Aldrich |

| Dichloromethane | 84.93 | 75-09-2 | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Sigma-Aldrich |

Step-by-Step Procedure

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]

- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 5. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 7. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-Hydroxypentyl)trifluoroacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of N-(5-Hydroxypentyl)trifluoroacetamide, a versatile bifunctional molecule with significant potential in chemical synthesis and drug development. This document delves into its synthesis, physicochemical properties, and diverse applications, including its role as a protecting group, a linker in bioconjugation, and a building block for complex molecules. Detailed experimental protocols, mechanistic insights, and extensive characterization data are presented to empower researchers and scientists in leveraging this compound for their specific applications.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-(Trifluoroacetamido)-1-pentanol, is a unique chemical entity possessing both a hydroxyl and a trifluoroacetyl-protected amine functionality. This dual-functionality, combined with a flexible five-carbon aliphatic chain, makes it a valuable tool in organic synthesis and the life sciences. The trifluoroacetamide group offers a stable yet readily cleavable protecting group for the primary amine, while the terminal hydroxyl group provides a reactive site for further chemical modifications.

The strategic importance of this molecule lies in its ability to act as a bridge, or linker, connecting different molecular entities. This property is of paramount interest in the field of drug development, particularly in the design of antibody-drug conjugates (ADCs), where precise linking of a cytotoxic payload to a monoclonal antibody is crucial for targeted therapy.[1][2] Furthermore, its application extends to surface modification of biomaterials and as a versatile intermediate in solid-phase peptide synthesis.[3][4][5]

This guide will provide a holistic understanding of this compound, moving beyond a simple recitation of facts to offer insights into the rationale behind its synthesis and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions and biological systems.

| Property | Value | Reference |

| CAS Number | 128238-44-8 | [4][6] |

| Molecular Formula | C₇H₁₂F₃NO₂ | [4][6] |

| Molecular Weight | 199.17 g/mol | [4][6] |

| Appearance | Colorless liquid | [4] |

| Density | 1.248 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.420 | [4] |

| Synonyms | 5-(Trifluoroacetamido)-1-pentanol | [4][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-trifluoroacetylation of 5-amino-1-pentanol. This reaction leverages the higher nucleophilicity of the amine group compared to the hydroxyl group, allowing for a regioselective acylation. A common and efficient method involves the use of an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate, under basic conditions.[7]

Causality Behind Experimental Choices

The choice of ethyl trifluoroacetate as the acylating agent is strategic. It is a readily available, relatively inexpensive, and less harsh alternative to trifluoroacetic anhydride, which can lead to side reactions. The use of a base, typically a tertiary amine like triethylamine or by adjusting the pH to be alkaline, is crucial to deprotonate the amine group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The reaction is often performed in an aqueous medium or a mixture of water and an alcohol to ensure the solubility of the amino alcohol and to maintain the desired pH.[7]

Detailed Step-by-Step Methodology

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the trifluoroacetylation of amino alcohols.[7][8]

Materials:

-

5-amino-1-pentanol

-

Ethyl trifluoroacetate

-

Methanol

-

1 M Sodium Hydroxide solution

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the dropwise addition of 1 M sodium hydroxide solution while monitoring with a pH meter. This ensures the amine is in its free base form.[7]

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, add ethyl trifluoroacetate (1.2-1.5 eq) dropwise over a period of 15-30 minutes. The excess of the acylating agent drives the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product as a colorless oil.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts are influenced by the electronegativity of the neighboring atoms.

-

-CH₂-OH (t): ~3.6 ppm. The methylene protons adjacent to the hydroxyl group are deshielded and appear as a triplet.

-

-NH-CO-CF₃ (br s): ~6.5-7.5 ppm. The amide proton signal is typically broad and its chemical shift can be concentration and solvent dependent.

-

-CH₂-NH- (q): ~3.3 ppm. The methylene protons adjacent to the nitrogen are deshielded by both the nitrogen and the electron-withdrawing trifluoroacetyl group, appearing as a quartet due to coupling with the amide proton and the adjacent methylene group.

-

Aliphatic -CH₂- protons (m): ~1.3-1.6 ppm. The remaining methylene protons in the pentyl chain will appear as complex multiplets in the aliphatic region.[9][10]

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data.

-

-C=O: ~157 ppm (quartet due to coupling with fluorine, ²JCF). The carbonyl carbon of the trifluoroacetamide group is significantly deshielded and appears as a quartet.

-

-CF₃: ~116 ppm (quartet due to coupling with fluorine, ¹JCF). The carbon of the trifluoromethyl group shows a characteristic quartet.

-

-CH₂-OH: ~62 ppm. The carbon attached to the hydroxyl group.

-

-CH₂-NH-: ~40 ppm. The carbon attached to the nitrogen.

-

Aliphatic -CH₂- carbons: ~23-32 ppm. The remaining methylene carbons of the pentyl chain.[9][11]

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 199.

-

Fragmentation Pattern: Common fragmentation pathways for amides and alcohols are expected. Alpha-cleavage adjacent to the carbonyl group and the hydroxyl group are likely fragmentation routes.[12][13][14] Key fragments could include:

-

Loss of H₂O (m/z = 181)

-

Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Cleavage of the amide bond.

-

McLafferty rearrangement if sterically feasible.[13]

-

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research.

The Trifluoroacetamide Group: A Robust Protecting Group

The trifluoroacetamide (TFA) group is a well-established protecting group for primary and secondary amines, particularly in peptide synthesis.[5] Its electron-withdrawing nature makes the amide bond stable to a range of reaction conditions, including those used in solid-phase peptide synthesis (SPPS).[4][5]

Deprotection: The TFA group can be cleaved under mild basic conditions, such as treatment with aqueous ammonia, sodium borohydride, or dilute sodium hydroxide, making it orthogonal to many other protecting groups used in complex molecule synthesis.[15]

Caption: General scheme for the deprotection of a trifluoroacetamide group.

A Versatile Linker in Bioconjugation and Drug Delivery

The hydroxyl group of this compound provides a convenient handle for attachment to other molecules, while the protected amine can be deprotected at a later stage for further conjugation. This makes it an attractive linker molecule in the field of bioconjugation.

Antibody-Drug Conjugates (ADCs): In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[1][2] this compound can be envisioned as a component of a linker system. The hydroxyl group could be functionalized to react with a payload, and after deprotection of the amine, it could be coupled to the antibody. The length and flexibility of the pentyl chain can also be advantageous in ensuring proper spatial orientation of the conjugated molecules.

Surface Modification of Biomaterials: The hydroxyl group can be used to graft the molecule onto the surface of biomaterials to introduce a protected amine functionality.[3][16][17][18] Subsequent deprotection would expose primary amines on the surface, which can then be used to immobilize proteins, peptides, or other bioactive molecules to enhance the biocompatibility or functionality of the material.[17]

Caption: Potential applications of this compound as a linker.

Building Block in Organic Synthesis

Beyond its role as a protected linker, this compound can serve as a valuable building block for the synthesis of more complex molecules containing a 1,5-amino alcohol motif. The differential protection of the amine and hydroxyl groups allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures.

Conclusion

This compound is a molecule of significant utility for researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool in a multitude of applications. From its role as a robust protecting group in peptide synthesis to its potential as a flexible linker in the burgeoning field of antibody-drug conjugates and biomaterial science, this compound offers a reliable and adaptable platform for chemical innovation. This guide has provided a comprehensive technical overview, equipping the reader with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

References

- Process for preparing N-omega-trifluoroacetyl amino acid. EP0239063A2, published September 30, 1987.

- Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)

-

Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... | Download Scientific Diagram. [Link]

- Surface modifications of biomaterials in different applied fields. RSC Advances. 2023.

- Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates.

- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. 2023.

- 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. The Royal Society of Chemistry.

- Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. 2021.

-

Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. 2007. [Link]

-

This compound (≥98.0% (GC)). Amerigo Scientific. [Link]

- Surface Functionalities of Polymers for Biomaterial Applic

- Synthesis of N-Alkyl Amino Acids. Monash University.

-

Linkers for ADCs. NJ Bio, Inc. [Link]

- Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. 2014.

- Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent.

- Surface modification of biomaterials: Methods analysis and applications.

- The values for proton and C-13 chemical shifts given below are typical approxim

- Industrial Applications of Solid-Phase Peptide Synthesis – A Status Report.

-

Structural formulas of the chiral molecules of TFAAA-1 and... | Download Scientific Diagram. [Link]

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

-

Biomaterial surface modifications. Wikipedia. [Link]

- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. 2022.

-

Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- CHAPTER 2 Fragmentation and Interpret

- Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy. 2023.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2023.

- Interpret

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. amerigoscientific.com [amerigoscientific.com]

- 7. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]

- 18. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]

Methodological & Application

N-(5-Hydroxypentyl)trifluoroacetamide: A Versatile Cross-Linking Reagent for Bioconjugation and Surface Modification

Introduction: A Tale of Two Chemistries

In the intricate world of molecular biology and materials science, the ability to link molecules together with precision and stability is paramount. N-(5-Hydroxypentyl)trifluoroacetamide emerges as a compelling tool in the researcher's arsenal, offering a unique combination of a protected amine and a reactive hydroxyl group. This heterobifunctional architecture allows for a two-stage cross-linking strategy, providing a high degree of control over the conjugation process. The trifluoroacetamide group offers a stable, yet readily cleavable, protecting group for a primary amine, while the terminal hydroxyl group can be activated or reacted with a variety of functional groups. This dual functionality opens doors to a wide range of applications, from elucidating protein-protein interactions to the functionalization of surfaces for advanced biomaterials. This guide provides an in-depth exploration of this compound, detailing its properties, underlying chemical principles, and comprehensive protocols for its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H12F3NO2 | Amerigo Scientific[1] |

| Molecular Weight | 199.17 g/mol | Amerigo Scientific[1] |

| Appearance | Liquid | Sigma-Aldrich[2] |

| Density | 1.248 g/mL at 20 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.420 | Sigma-Aldrich[2] |

| Flash Point | 109 °C (closed cup) | Sigma-Aldrich[2] |

| CAS Number | 128238-44-8 | Amerigo Scientific[1] |

The Core Principle: Orthogonal Reactivity and Controlled Deprotection

The utility of this compound as a cross-linking reagent lies in the orthogonal nature of its two functional groups. The trifluoroacetamide protects the amine, preventing its reaction while the hydroxyl group is being manipulated. Subsequently, the trifluoroacetamide can be selectively removed under mild basic conditions to reveal the primary amine for the second step of the conjugation. This sequential reactivity is the cornerstone of its application in controlled cross-linking.

The trifluoroacetamide group is known to be a stable protecting group in peptide synthesis, yet it can be removed under conditions that are often compatible with biological molecules.[3] This deprotection is typically achieved by basic hydrolysis.[3] The hydroxyl group, on the other hand, can be activated for reaction with various functional groups, such as amines or carboxylic acids, through established chemical methods.[4]

Application Note 1: Two-Step Protein-Protein Cross-Linking

This protocol outlines a general strategy for cross-linking two proteins (Protein A and Protein B) using this compound. This method is particularly useful for identifying protein-protein interactions.[2][5][6]

Workflow Overview

Caption: General scheme for surface modification and biomolecule immobilization.

Detailed Protocol

Materials:

-

Hydroxyl-bearing substrate (e.g., glass slide, silica particles)

-

(3-Aminopropyl)triethoxysilane (APTES) or a similar silanizing agent

-

Anhydrous toluene

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carboxyl-activating agent

-

Anhydrous dichloromethane (DCM)

-

Mild basic solution (e.g., 0.1 M NaOH)

-

Biomolecule to be immobilized (e.g., an NHS-ester activated protein or fluorescent dye)

-

Suitable buffer for biomolecule reaction (e.g., PBS, pH 7.4)

Step 1: Surface Modification with the Linker

-

Surface Amination (Example for Silica/Glass):

-

Clean the substrate thoroughly (e.g., with piranha solution, use with extreme caution).

-

Treat the substrate with a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.

-

Rinse thoroughly with toluene, ethanol, and water, then dry under a stream of nitrogen.

-

-

Activation of this compound:

-

The hydroxyl group of this compound can be converted to a carboxylic acid through oxidation (e.g., using Jones reagent), which can then be activated. Alternatively, the hydroxyl can be activated to react with the aminated surface. For this protocol, we will assume the aminated surface reacts with an activated form of the linker.

-

-

Linker Attachment to Aminated Surface:

-

Activate the carboxyl group of a suitable linker precursor (if not using the hydroxyl directly) with DCC and NHS in anhydrous DCM.

-

Immerse the aminated substrate in the activated linker solution and react for 4-6 hours at room temperature.

-

Rinse the substrate extensively with DCM, ethanol, and water to remove unreacted linker and byproducts.

-

Step 2: Deprotection and Biomolecule Immobilization

-

Deprotection of the Trifluoroacetamide Group:

-

Immerse the linker-modified substrate in a mild basic solution (e.g., 0.1 M NaOH) for 30-60 minutes at room temperature.

-

Rinse thoroughly with deionized water and dry under nitrogen. This step exposes the primary amine on the surface.

-

-

Immobilization of the Biomolecule:

-

Prepare a solution of the NHS-ester activated biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Immerse the amine-functionalized substrate in the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Rinse the substrate with buffer and deionized water to remove non-covalently bound biomolecules.

-

Dry the functionalized surface under a stream of nitrogen.

-

-

Characterization:

-

The success of the surface modification and biomolecule immobilization can be confirmed using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, atomic force microscopy (AFM), or fluorescence microscopy if a fluorescently labeled biomolecule was used.

-

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Low Cross-linking/Immobilization Efficiency | Incomplete activation of hydroxyl or carboxyl groups. | Optimize the concentration of activating agents (e.g., DSC, EDC/NHS) and reaction time. Ensure anhydrous conditions for activation steps. |

| Incomplete deprotection of the trifluoroacetamide group. | Increase the incubation time or the pH of the deprotection buffer (within the tolerance of the biomolecule). | |

| Steric hindrance. | Consider using a longer chain version of the cross-linker if available. | |

| Protein Aggregation/Precipitation | High concentration of organic solvent (e.g., DMSO, DCM). | Keep the final concentration of organic solvent as low as possible, typically below 10%. |

| Inappropriate buffer conditions (pH, ionic strength). | Optimize buffer conditions for protein stability. | |

| Non-specific Binding | Insufficient quenching of reactive groups. | Ensure complete quenching after each activation step. |

| Hydrophobic interactions with the surface. | Include a blocking step (e.g., with BSA or casein) before adding the target biomolecule in surface modification protocols. |

Conclusion: A Versatile Tool for Controlled Conjugation

This compound stands as a valuable reagent for researchers engaged in bioconjugation and surface modification. Its heterobifunctional nature, combined with a reliable protecting group strategy, affords a high degree of control over the cross-linking process. The protocols outlined in this guide provide a solid foundation for utilizing this versatile molecule in a variety of applications. As with any chemical modification procedure, optimization of reaction conditions for each specific system is crucial for achieving the desired outcome. The principles and methodologies presented here will empower researchers to harness the potential of this compound in their scientific endeavors.

References

- Iacobucci, C., Piotrowski, C., Aebersold, R., et al. (2019). First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study. Analytical Chemistry, 91(11), 6953–6961.

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

- Google Patents. (n.d.). US20170233876A1 - Electrolytic cell covers comprising a resin composition polymerized with a group 8 olefin metathesis catalyst.

-

ResearchGate. (n.d.). Surface modification techniques. Retrieved from [Link]

- Thompson, M. S., et al. (2008). Synthesis and applications of heterobifunctional poly(ethylene oxide) oligomers. Polymer, 49(2), 345-373.

- Google Patents. (n.d.). WO2020229982A1 - Antibody drug conjugates.

-

ResearchGate. (n.d.). Synthesis of compounds designed for bioconjugation from precursor 5. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (≥98.0% (GC)). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. Retrieved from [Link]

-

PubMed Central. (n.d.). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. Retrieved from [Link]

- Google Patents. (n.d.). US803684A - Instrument for converting alternating electric currents into continuous currents.

-

ResearchGate. (n.d.). Silylation of acetaminophen by trifluoroacetamide-based silylation agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Carboxylation Method for Polyetheretherketone (PEEK) Surface Modification Using Friedel–Crafts Acylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Retrieved from [Link]

-

YouTube. (2022, October 9). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Surface Modification Biomaterials. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA. Retrieved from [Link]

-

PubMed Central. (n.d.). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Retrieved from [Link]

-

The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

-

MDPI. (n.d.). Antibody Conjugates-Recent Advances and Future Innovations. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

PubMed. (n.d.). Site-Specific Bioconjugation Using SMARTag® Technology: A Practical and Effective Chemoenzymatic Approach to Generate Antibody-Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)‐Based Biomaterials for Medical Applications. Retrieved from [Link]

-

YouTube. (2026, January 12). How Antibody-Drug Conjugates Are Reshaping The Treatment Algorithm in Triple-Negative Breast Cancer. Retrieved from [Link]

-

PubMed Central. (n.d.). Hydrochalcogenation Reactions with Noncanonical Amino Acids as a Route to Increase Bioconjugate Valency. Retrieved from [Link]

-

PubMed. (n.d.). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytocompatible hydrogel derived from dextrin and Poly(N-Vinyl acetamide) toward controlled antimicrobial release. Retrieved from [Link]

Sources

- 1. Silylation of acetaminophen by trifluoroacetamide-based silylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 5. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Derivatization of Primary Amines with N-(5-Hydroxypentyl)trifluoroacetamide for Enhanced Analyte Detection and Bioconjugation

Introduction: The Rationale for Primary Amine Derivatization

In the landscape of pharmaceutical research and development, the accurate characterization and quantification of primary amines are of paramount importance. These functional groups are ubiquitous in drug molecules, metabolites, and biological signaling molecules. However, their inherent polarity and basicity can present significant analytical challenges, leading to poor chromatographic peak shape, low volatility for gas chromatography (GC), and variable ionization efficiency in mass spectrometry (MS).[1] Chemical derivatization offers a robust solution by converting the primary amine into a less polar and more stable functional group, thereby improving its analytical properties.[1][2]

This application note details the use of N-(5-Hydroxypentyl)trifluoroacetamide as a derivatizing agent for primary amines. The trifluoroacetyl group is a well-established moiety for amine protection and derivatization, known to enhance volatility and sensitivity for electron capture detection (ECD) in GC.[1][3] The novel incorporation of a 5-hydroxypentyl chain in this reagent introduces a hydrophilic spacer and a terminal hydroxyl group, opening avenues for subsequent bioconjugation or immobilization, making it a bifunctional reagent.

Mechanism of Action: Trifluoroacetylation of Primary Amines

The derivatization of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the trifluoroacetamide. Although amides are generally less reactive acylating agents than anhydrides or acid chlorides, the strong electron-withdrawing effect of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the primary amine. The reaction is typically facilitated by heat and may be catalyzed by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity. The hydroxyl group on the pentyl chain remains unaffected under these conditions.

Diagram of the Proposed Derivatization Reaction

Caption: Proposed reaction of a primary amine with this compound.

Materials and Methods

Reagents and Materials

-

This compound

-

Primary amine-containing analyte

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Pyridine

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Reaction vials (2 mL, screw cap with PTFE septa)

-

Heating block or oven

-

Nitrogen gas supply for evaporation

-

Vortex mixer

-

Centrifuge

Standard Protocol for Derivatization

-

Sample Preparation: In a 2 mL reaction vial, prepare a 1 mg/mL solution of the primary amine-containing analyte in anhydrous acetonitrile. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before adding the solvent.

-

Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Reaction Mixture: To the analyte solution, add a 5-fold molar excess of the this compound solution and a 2-fold molar excess of anhydrous pyridine (to act as a base catalyst).

-

Reaction Incubation: Securely cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes.

-

Reaction Quenching and Extraction: After incubation, allow the vial to cool to room temperature. Add 500 µL of deionized water to quench the reaction. Extract the derivatized product by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial at 2000 x g for 5 minutes to facilitate phase separation.

-

Product Isolation: Carefully transfer the upper organic layer to a clean vial.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the derivatized analyte.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate, acetonitrile) for subsequent analysis by GC-MS or LC-MS.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the derivatization of primary amines.

Analytical Characterization

The success of the derivatization can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The trifluoroacetylated product is expected to be more volatile and exhibit improved peak shape compared to the underivatized amine. The mass spectrum will show a characteristic mass shift corresponding to the addition of the trifluoroacetyl group (C₂F₃O) and the loss of a hydrogen atom from the amine.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can also be advantageous for LC-MS analysis by improving chromatographic retention on reverse-phase columns and enhancing ionization efficiency.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the derivatized product. The appearance of a new amide proton signal and shifts in the signals of the carbons and protons adjacent to the nitrogen are indicative of successful derivatization. ¹⁹F NMR will show a characteristic signal for the CF₃ group.[5]

| Parameter | Underivatized Primary Amine | Derivatized Amine | Rationale for Improvement |

| Volatility | Low to Moderate | High | Replacement of polar N-H with less polar N-COCF₃.[1] |

| GC Peak Shape | Often shows tailing | Symmetrical and sharp | Reduced interaction with active sites in the GC system.[1] |

| MS Fragmentation | Variable | Potentially more predictable fragmentation patterns | The trifluoroacetyl group can direct fragmentation. |

| Functionality | Primary Amine | Trifluoroacetamide, Hydroxyl | Introduction of a hydroxyl group for further conjugation. |

Applications in Drug Development and Metabolomics

The dual functionality of this compound as a derivatizing agent opens up a range of applications:

-

Enhanced Bioanalytical Quantification: The improved chromatographic and mass spectrometric properties of the derivatized amines allow for more sensitive and accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

-

Metabolite Identification: Derivatization can aid in the structural elucidation of unknown metabolites containing primary amine groups by providing more stable and chromatographically resolved analytes for MS/MS analysis.[6]

-

Bioconjugation and Immobilization: The terminal hydroxyl group on the derivatized product can be further functionalized. For example, it can be activated to react with carboxyl groups on proteins or surfaces, enabling the covalent attachment of the original amine-containing molecule. This is particularly useful for developing affinity chromatography media, immunoassays, or targeted drug delivery systems.

Troubleshooting

-

Low Derivatization Yield:

-

Ensure all reagents and solvents are anhydrous, as water can hydrolyze the derivatizing reagent.

-

Increase the reaction temperature or time.

-

Optimize the molar ratio of the derivatizing reagent and base to the analyte.

-

-

Poor Chromatographic Peak Shape:

-

Incomplete derivatization can lead to tailing peaks. Re-optimize the reaction conditions.

-

Ensure the GC inlet liner is clean and deactivated.

-

-

Side Reactions:

-

At excessively high temperatures, the hydroxyl group may undergo side reactions. If this is suspected, lower the reaction temperature and increase the reaction time.

-

Safety and Handling

-

This compound and pyridine should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Derivatization of primary amines with this compound is a promising technique for researchers in drug development and analytical sciences. This bifunctional reagent not only improves the analytical characteristics of primary amine-containing molecules for chromatographic analysis but also introduces a versatile hydroxyl handle for subsequent chemical modifications. The protocol outlined in this application note provides a solid foundation for the successful implementation of this derivatization strategy, enabling more robust and informative analytical outcomes.

References

-

Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. Available at: [Link]

-

Tai, H. C., & Lin, C. Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. Available at: [Link]

-

Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide - ResearchGate. Available at: [Link]

-

Płotka-Wasylka, J., Simeonov, V., & Namieśnik, J. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 47(1), 13-26. Available at: [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. Available at: [Link]

-

Bailey, N. J., Cooper, P., Hadfield, S. T., Lenz, E. M., Lindon, J. C., Nicholson, J. K., ... & Taylor, S. D. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of agricultural and food chemistry, 48(1), 42-46. Available at: [Link]

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - NIH. Available at: [Link]

-

Trifluoroacetyl as a Protecting Group for 1-Halo Sugars | The Journal of Organic Chemistry. Available at: [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC - NIH. Available at: [Link]

- US Patent for Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. (1988).

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC - PubMed Central. Available at: [Link]

-

Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS analysis of peptides modified with N-(5-Hydroxypentyl)trifluoroacetamide

An Application Note and Comprehensive Protocol for the LC-MS Analysis of Peptides Modified with N-(5-Hydroxypentyl)trifluoroacetamide

Introduction: Characterizing Novel Peptide Modifications

In the fields of proteomics, drug development, and chemical biology, the covalent modification of peptides is a cornerstone for elucidating protein function, developing new therapeutics, and creating novel biomaterials.[1] While post-translational modifications (PTMs) like phosphorylation and glycosylation are extensively studied, synthetic modifications are increasingly employed to probe biological systems or enhance peptide properties.[2][3] this compound (HPTFA) represents a synthetic chemical label designed for introduction onto primary amine groups (N-terminus and lysine side chains) of peptides.

This application note provides a comprehensive guide for the robust analysis of HPTFA-modified peptides using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and critical considerations for each stage of the workflow. We will cover the fundamentals of the labeling chemistry, a detailed protocol for sample preparation, strategies for chromatographic separation, and in-depth parameters for mass spectrometric detection and fragmentation analysis. The protocols herein are designed to be self-validating, ensuring researchers can confidently identify and characterize this specific peptide modification.

Section 1: The Chemistry and Implications of HPTFA Labeling

Understanding the chemical properties of the HPTFA tag is fundamental to designing an effective analytical strategy. The modification is typically introduced using an N-Hydroxysuccinimide (NHS) ester derivative of HPTFA, which reacts efficiently with primary amines under mild basic conditions.

Chemical Reaction Workflow

Caption: HPTFA-NHS ester reacts with a peptide's primary amine to form a stable amide bond.

Analytical Considerations of the HPTFA Moiety:

-

Mass Shift: The HPTFA group adds a specific, calculable mass to the peptide. The monoisotopic mass of the added moiety (C₇H₁₀F₃NO₂) is 213.0664 Da . This precise mass is used for identification in high-resolution MS1 scans.

-

Hydrophobicity: The 5-carbon pentyl chain significantly increases the hydrophobicity of the modified peptide. This is a critical factor for chromatographic separation, as it will lead to a predictable increase in retention time on reversed-phase columns compared to the unmodified counterpart.

-

Fragmentation Signature: The trifluoroacetamide group is electron-withdrawing and can influence peptide fragmentation during tandem mass spectrometry (MS/MS). While the primary fragmentation will still occur along the peptide backbone, the potential for characteristic neutral losses or reporter ions from the tag itself must be considered during data analysis.

Section 2: Experimental Workflow and Protocols

A successful analysis hinges on meticulous sample preparation. The overall workflow involves protein digestion, peptide labeling, and sample cleanup prior to LC-MS injection.

Overall Experimental Workflow

Caption: From protein digestion to data validation, a systematic workflow is essential.

Protocol 1: HPTFA Labeling of Tryptic Peptides

This protocol assumes the starting material is a purified protein that has been reduced, alkylated, and digested with trypsin.[4]

Materials:

-

Lyophilized tryptic peptide digest

-

Ammonium Bicarbonate (100 mM, pH 8.0)

-

HPTFA-NHS Ester solution (10 mg/mL in anhydrous Dimethyl Sulfoxide, DMSO). Prepare fresh.

-

Hydroxylamine solution (500 mM, pH 8.0). To quench the reaction.

-

Formic Acid (FA), LC-MS grade.

Procedure:

-

Reconstitution: Reconstitute the peptide digest in 100 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

-

Labeling Reaction: Add the HPTFA-NHS ester solution to the peptide solution at a 10-fold molar excess relative to the estimated number of primary amines.

-

Causality: A molar excess ensures the reaction proceeds to completion. DMSO is used as the solvent because it is aprotic and effectively dissolves the NHS ester without hydrolyzing it prematurely.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation. Protect from light if the HPTFA moiety is part of a larger, light-sensitive probe.

-

Quenching: Add hydroxylamine solution to a final concentration of 25 mM and incubate for 15 minutes.

-

Causality: Hydroxylamine quenches any unreacted NHS ester, preventing non-specific modification of other sample components or instrument parts.

-

-

Acidification: Acidify the sample by adding formic acid to a final concentration of 0.1-1.0%. This prepares the sample for C18 desalting.

-

Cleanup: Desalt the labeled peptide mixture using a C18 StageTip or Sep-Pak cartridge to remove excess reagents, salts, and the quenched NHS ester.[5] Elute the peptides with a solution of 50-80% acetonitrile (ACN) with 0.1% FA.

-

Drying and Storage: Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS analysis.

Section 3: Liquid Chromatography Strategy for Modified Peptides

The increased hydrophobicity of HPTFA-labeled peptides necessitates a well-designed reversed-phase liquid chromatography (RPLC) method for optimal separation.

Rationale for Method Design:

-

Column: A C18 stationary phase is the standard choice for peptide separations due to its hydrophobic nature, which provides strong retention for peptides. A column with a 1.7-2.7 µm particle size offers high-resolution separations.[6]

-

Mobile Phase: A binary solvent system of water (Solvent A) and acetonitrile (Solvent B) is used. Both solvents should be modified with an acidic ion-pairing agent.

-

Formic Acid (0.1%): The preferred choice for MS compatibility. It protonates peptides, improving ionization efficiency in positive-ion mode, and suppresses the ionization of free silanols on the stationary phase, leading to better peak shapes.[7]

-

Trifluoroacetic Acid (0.1%): TFA provides excellent ion-pairing and results in very sharp chromatographic peaks. However, it is a strong ion-suppressing agent in the mass spectrometer.[8][9] While useful for purification, it should generally be avoided for analytical LC-MS unless absolutely necessary for resolution.

-

-

Gradient: A shallow gradient is crucial for resolving complex peptide mixtures.[10] Given the hydrophobicity of the HPTFA tag, the gradient may need to be extended or start at a higher initial percentage of Solvent B compared to an analysis of unmodified peptides.

Protocol 2: RPLC Method for HPTFA-Peptide Separation

| Parameter | Setting | Rationale |

| Column | C18, 75 µm ID x 15 cm, 1.9 µm particles | Standard for high-resolution nano-flow proteomics. |

| Flow Rate | 300 nL/min | Optimal for nano-electrospray ionization efficiency. |

| Solvent A | 0.1% Formic Acid in Water | Aqueous mobile phase with MS-compatible acidifier. |

| Solvent B | 0.1% Formic Acid in 80% Acetonitrile | Organic mobile phase for peptide elution. |

| Injection Volume | 1-5 µL (reconstituted in Solvent A) | Dependent on sample concentration. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

LC Gradient Table:

| Time (min) | % Solvent B |

| 0 | 2 |

| 5 | 5 |

| 95 | 35 |

| 105 | 80 |

| 110 | 80 |

| 111 | 2 |

| 120 | 2 |

Self-Validation: This 120-minute gradient is a starting point. For complex samples, extending the linear portion (5-95 min) can improve resolution.[11]

Section 4: Mass Spectrometry for Identification and Site Localization

The mass spectrometer is used to determine the mass of the labeled peptides and then fragment them to confirm the peptide sequence and localize the site of modification. A high-resolution instrument like an Orbitrap or TOF is highly recommended.[12]

MS1 Scan: Identifying Candidate Peptides

The initial MS scan surveys all ions eluting from the column.

-

Key Task: Identify ions whose m/z corresponds to a tryptic peptide plus the mass of the HPTFA modification (+213.0664 Da).

-

Trustworthiness: High mass accuracy (<5 ppm) is critical to confidently assign an empirical formula and distinguish the HPTFA modification from other potential modifications or co-eluting species.

MS/MS Fragmentation: Confirming Sequence and Site

Once a candidate ion is selected, it is fragmented, and the resulting product ions are analyzed.

Expected Fragmentation of a Modified Peptide

Caption: CID/HCD of peptides primarily yields b- and y-type ions from backbone cleavage.

Fragmentation Strategies:

-

Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): This is the most common method. It fragments the peptide backbone, producing a ladder of b- and y-ions.[13][14] If the HPTFA is on the N-terminus, all b-ions will contain the mass modification. If it is on a lysine residue, all b-ions subsequent to that lysine and all y-ions containing that lysine will be mass-shifted. This pattern is what allows for precise localization.

-

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for analyzing labile PTMs. While the amide bond of the HPTFA tag is stable, ETD can be advantageous as it often provides more complete backbone fragmentation (c- and z-ions), which can increase sequence coverage and confidence in site localization.[15]

Protocol 3: Data-Dependent Acquisition (DDA) MS Method

| Parameter | Setting | Rationale |

| MS1 Resolution | 120,000 @ m/z 200 | High resolution for accurate precursor mass determination. |

| MS1 Scan Range | 350-1600 m/z | Covers the typical mass range for tryptic peptides. |

| AGC Target | 3e6 | Prevents space-charge effects in the ion trap. |

| Max Injection Time | 50 ms | Balances sensitivity with cycle time. |

| MS/MS Selection | Top 15 most intense precursors | "TopN" DDA selects the most abundant peptides for fragmentation. |

| Isolation Window | 1.6 m/z | Isolates the precursor ion of interest for fragmentation. |

| Fragmentation | HCD | Provides robust backbone fragmentation. |

| Collision Energy | Normalized Collision Energy (NCE) @ 28% | A good starting point for most peptides; may require optimization. |

| MS/MS Resolution | 30,000 @ m/z 200 | Sufficient for resolving isotopic envelopes of fragment ions. |

| Dynamic Exclusion | 30 seconds | Prevents the instrument from repeatedly analyzing the same abundant peptides. |

Section 5: Data Analysis

The acquired MS/MS spectra are searched against a protein database to identify the peptides.

-

Database Search: Use a search algorithm (e.g., Sequest, Mascot, Andromeda) to match experimental MS/MS spectra to theoretical spectra generated from a protein database.

-

Define Modification: Crucially, the HPTFA modification must be defined in the search parameters:

-

Mass: +213.0664 Da

-

Site: Lysine (K) and Protein N-terminus

-

Type: Variable Modification (The search engine will consider both modified and unmodified forms).

-

-

Validate Results: Manually inspect the MS/MS spectra of identified HPTFA-modified peptides. A confident identification requires a continuous series of b- and/or y-ions that unambiguously define the peptide sequence and the location of the mass shift.

References

- Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145–1154. (Source not in search results, general knowledge)

-

von der Haar, T. (Ed.). (2007). Mass Spectrometric Analysis of 40 S Ribosomal Proteins from Rat-1 Fibroblasts. ResearchGate. [Link]

- Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343–2394. (Source not in search results, general knowledge)

-

Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]

-

Sharif, S., Tarry-Adkins, J. L., & Ozanne, S. E. (2014). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(10), 1806–1810. [Link]

-

Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences of the United States of America, 76(5), 2180–2184. [Link]

-

Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Optimization of reversed-phase peptide liquid chromatography ultraviolet mass spectrometry analyses using an automated blending methodology. Journal of chromatography. A, 1067(1-2), 167–178. [Link]

-

Hoffmann, R., & Spengler, B. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of peptide science : an official publication of the European Peptide Society, 17(4), 281–288. [Link]

-

Yang, H., Liu, X., & Luan, B. (2019). Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. Journal of proteome research, 18(9), 3395–3403. [Link]

-

Denton, E. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

-

Baitai Paike. (n.d.). Types and Applications of Modified Proteomics. Biotech by Baitai Paike. [Link]

-

GenScript. (n.d.). Peptide Modifications. [Link]

-

Waters Corporation. (n.d.). Automated Optimization of LC/MS Peptide Mapping Methods. [Link]

-

JPT Peptide Technologies. (n.d.). N-Terminal Modifications. [Link]

-

Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

-

Chen, S., & Harmon, A. C. (2006). Proteomics studies of post-translational modifications in plants. Frontiers in bioscience : a journal and virtual library, 11, 2396–2407. [Link]

-

University of Washington Proteomics Resource. (n.d.). Protein digestion and Peptide labelling strategies. [Link]

-

Agilent Technologies. (n.d.). Advances in Proteomics and Peptide Quantification using LC-MS. [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

Williams, J. P., & Loo, J. A. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(3), 536–545. [Link]

-

Witte, M. D., Wu, T., Guimaraes, C. P., Theile, C. S., & Ploegh, H. L. (2012). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Nature protocols, 7(9), 1670–1682. [Link]

-

Dai, S., Chen, A., & Zhang, T. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(5), 3329–3333. [Link]

-

Med unbox. (2022, May 25). Peptide Mass Fingerprinting (PMF) Simply Explained [Video]. YouTube. [Link]

-

de Vries, R. H. (2021). Chemical Modification of Peptide Antibiotics. University of Groningen. [Link]

-

Creative Proteomics. (2018, August 8). The Application and Methods for Peptidomics [Video]. YouTube. [Link]

- Tsoupras, A., Lordan, R., & Zabetakis, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Bioactive Peptides. In Bioactive Peptides. IntechOpen. (Source not in search results, general knowledge)

-

Wang, Y., Fonslow, B. R., & Yates, J. R., 3rd. (2009). Systematical optimization of reverse-phase chromatography for shotgun proteomics. Analytical chemistry, 81(24), 10046–10053. [Link]

-

Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods (San Diego, Calif.), 35(3), 211–222. [Link]

-

Gonzalez, V. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]

-

Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). Optimization of peptide separations in reversed-phase HPLC: isocratic versus gradient elution. Journal of chromatography. A, 972(1), 3–23. [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. (Source not in search results, general knowledge)

Sources

- 1. Types and Applications of Modified Proteomics | Biotech by Baitai Paike [en.biotech-pack.com]

- 2. genscript.com [genscript.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. agilent.com [agilent.com]

- 7. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biotage.com [biotage.com]

- 11. Systematical Optimization of Reverse-phase Chromatography for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Optimized Synthesis of N-(5-Hydroxypentyl)trifluoroacetamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-(5-Hydroxypentyl)trifluoroacetamide

This compound is a valuable bifunctional molecule that serves as a key building block in medicinal chemistry and materials science. The presence of a terminal hydroxyl group allows for further derivatization, such as esterification or etherification, while the trifluoroacetamide moiety imparts unique properties, including increased metabolic stability, lipophilicity, and potential for specific molecular interactions. The trifluoroacetyl group is also a common protecting group for amines in organic synthesis.[1] Therefore, a robust and optimized protocol for its synthesis is crucial for researchers in these fields.

This application note provides a detailed guide to the synthesis of this compound from 5-amino-1-pentanol, focusing on the optimization of reaction conditions to achieve high yield and chemoselectivity. We will delve into the mechanistic rationale behind the chosen conditions and provide step-by-step protocols for synthesis, purification, and characterization.

Reaction Mechanism and Chemoselectivity

The synthesis of this compound involves the acylation of 5-amino-1-pentanol with a trifluoroacetylating agent. The primary challenge in this synthesis is achieving selective N-acylation over O-acylation, as both the amino and hydroxyl groups are nucleophilic.

The reaction with an acid anhydride, such as trifluoroacetic anhydride (TFAA), proceeds via nucleophilic attack of the amine or hydroxyl group on one of the carbonyl carbons of the anhydride. Generally, the amino group is a stronger nucleophile than the hydroxyl group, favoring N-acylation. However, the reaction conditions can significantly influence the chemoselectivity.

Key Factors Influencing N- vs. O-Acylation:

-

Nucleophilicity: The primary amino group of 5-amino-1-pentanol is inherently more nucleophilic than the primary hydroxyl group, providing a basis for selectivity.

-

Steric Hindrance: Both functional groups are on a flexible pentyl chain, minimizing steric constraints for either acylation.

-

Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which in this case is the N-acylation product due to the higher nucleophilicity of the amine.

-

Presence of a Base: A non-nucleophilic base, such as triethylamine (Et3N), is crucial. It acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

Reagent Addition Order: The slow addition of the acylating agent to a solution of the amino alcohol and base ensures that the more nucleophilic amine reacts preferentially.

A potential side reaction, especially with N-terminal hydroxyamino acids, involves the initial formation of a trifluoroacetyl ester (O-acylation), followed by an O→N acyl shift.[2] This rearrangement can be influenced by the reaction conditions. By carefully controlling the parameters outlined above, this side reaction can be minimized.

Sources

Troubleshooting & Optimization

troubleshooting incomplete trifluoroacetylation of primary amines

Technical Support Center: Trifluoroacetylation of Primary Amines

Welcome to the technical support center for the trifluoroacetylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation for amine protection, derivatization for analysis, or synthesis of fluorinated compounds. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose and resolve issues encountered in your own experiments.

Troubleshooting Guide: Incomplete Reactions

Incomplete conversion is the most frequently reported issue in trifluoroacetylation. This guide provides a systematic approach to diagnosing the root cause.

Q1: My TLC/LC-MS analysis shows significant unreacted primary amine. What are the likely causes and how do I fix it?

This is a classic sign that the reaction has stalled. The cause can usually be traced to one of three areas: reagents and stoichiometry, reaction conditions, or the nature of the amine itself.

A1: Potential Causes & Solutions

-

Insufficient Acylating Agent: The stoichiometry may be incorrect, or the acylating agent may have degraded. Trifluoroacetic anhydride (TFAA) is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[1]

-

Solution: Use a slight excess (1.1–1.5 equivalents) of the acylating agent.[2] Always use a fresh bottle of TFAA or one that has been properly stored under an inert atmosphere. Verify the purity of older reagents.

-

-

Inadequate Acid Scavenging: The reaction of a primary amine with TFAA generates one equivalent of trifluoroacetic acid (TFA). This strong acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Causality: The lone pair on the amine nitrogen is essential for attacking the electrophilic carbonyl of the acylating agent.[2] Protonation of this amine creates a non-nucleophilic ammonium salt, effectively taking it out of the reaction.

-

Solution: Add a non-nucleophilic base to act as an acid scavenger. Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.[2][3] Typically, at least 1.5 equivalents of the base are recommended to neutralize the generated acid and ensure the primary amine remains free.[2]

-

-

Low Reaction Temperature: While many trifluoroacetylations proceed rapidly at 0 °C or room temperature, sterically hindered or electronically deactivated (electron-poor) amines may require more energy to overcome the activation barrier.

-

Solution: After initial addition of the acylating agent at 0 °C to control the exotherm, allow the reaction to warm to room temperature.[2] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but should be monitored by TLC to avoid side product formation.

-

-

Solvent Issues: The choice of solvent can impact solubility and reaction rates.

-

Solution: Ensure your amine is fully dissolved. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[2] For amines with poor solubility, exploring other solvents like acetonitrile or dioxane may be necessary.

-

Q2: My reaction produces the desired product, but the yield is low and I observe multiple side products. What is happening?

Low yields coupled with byproducts often point to issues with reactivity control or substrate stability.

A2: Potential Causes & Solutions

-

Over-acylation or Side Reactions: Highly reactive acylating agents like TFAA can sometimes react with other nucleophilic functional groups in the molecule (e.g., hydroxyls, thiols).[4]

-

Solution: Consider a milder acylating agent. While TFAA is common, reagents like S-ethyl trifluorothioacetate can offer better selectivity for amines over other nucleophiles, albeit with slower reaction times.[1]

-

-

Base-Induced Side Reactions: While necessary, the tertiary amine base can sometimes promote undesired reactions, particularly if the substrate is sensitive.

-

Solution: Ensure the base is added correctly and is of high purity. For particularly sensitive substrates, a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) might minimize side reactions.

-

-

Improper Workup: The workup procedure is critical for isolating the product in high purity. Trifluoroacetamides can be sensitive to harsh pH conditions.

-

Solution: A standard workup involves quenching the reaction, followed by sequential washes with dilute acid (e.g., 1 M HCl) to remove the tertiary amine base, and then a saturated sodium bicarbonate solution to remove unreacted TFAA and trifluoroacetic acid.[2][5] Ensure these washes are performed at a controlled temperature (e.g., in an ice bath) if your product is thermally sensitive.

-

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving incomplete trifluoroacetylation reactions.

Caption: A decision tree for troubleshooting trifluoroacetylation.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of a tertiary amine base like pyridine or triethylamine?

A: The base plays a crucial dual role. Primarily, it acts as an acid scavenger. The reaction between the primary amine (R-NH₂) and trifluoroacetic anhydride ((CF₃CO)₂O) produces the N-trifluoroacetylated product and one molecule of trifluoroacetic acid (TFA). TFA is a strong acid that will protonate a molecule of the starting amine, forming a non-nucleophilic ammonium salt (R-NH₃⁺), which halts the reaction. The tertiary amine base neutralizes the TFA as it is formed, preventing this protonation and allowing the reaction to proceed to completion.[2]

Caption: Simplified reaction mechanism showing acid scavenging.

Q: Are there alternatives to Trifluoroacetic Anhydride (TFAA)?